molecular formula C12H15BrN2O3 B12079921 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine

Katalognummer: B12079921
Molekulargewicht: 315.16 g/mol
InChI-Schlüssel: HDRDAAIXYJRODR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is an organic compound that features a piperidine ring substituted with a bromonitrophenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine typically involves the reaction of 2-bromo-6-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group yields 3-[(2-Amino-6-nitrophenoxy)methyl]piperidine.

    Substitution: Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Wirkmechanismus

The mechanism of action of 3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine involves its interaction with specific molecular targets. The bromonitrophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-methyl-6-nitrophenol
  • Benzoyl chloride, 3-bromo-6-methoxy-2-methyl-

Uniqueness

3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine is unique due to the presence of both a bromonitrophenoxy group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C12H15BrN2O3

Molekulargewicht

315.16 g/mol

IUPAC-Name

3-[(2-bromo-6-nitrophenoxy)methyl]piperidine

InChI

InChI=1S/C12H15BrN2O3/c13-10-4-1-5-11(15(16)17)12(10)18-8-9-3-2-6-14-7-9/h1,4-5,9,14H,2-3,6-8H2

InChI-Schlüssel

HDRDAAIXYJRODR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)COC2=C(C=CC=C2Br)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.